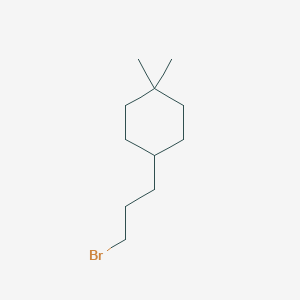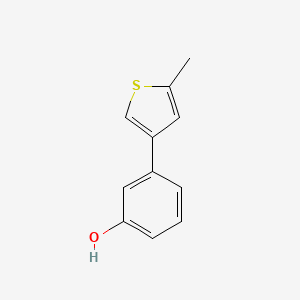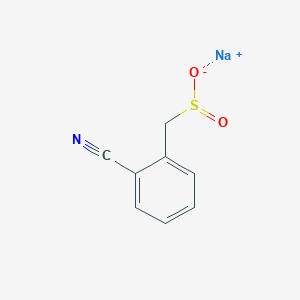![molecular formula C13H18O B13167231 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol](/img/structure/B13167231.png)
7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol is a chemical compound with the molecular formula C13H18O and a molecular weight of 190.28 g/mol . This compound is characterized by its unique structure, which includes a benzoannulene core with a hydroxyl group and two methyl groups at the 7th position. It is primarily used for research purposes in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one with reducing agents to introduce the hydroxyl group . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and implementing continuous flow processes to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or alkyl halides for alkylation.
Major Products
Oxidation: 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzoannulen-5-one.
Reduction: 7,7-dimethyl-6,7,8,9-tetrahydrobenzoannulene.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Mécanisme D'action
The mechanism of action of 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The benzoannulene core provides a rigid structure that can fit into hydrophobic pockets of proteins, enhancing binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,7,8,9-tetrahydro-5H-benzo7annulen-5-one : Similar structure but lacks the hydroxyl group.
- 6,7,8,9-tetrahydro-5H-benzo7annulen-7-ol : Similar structure with the hydroxyl group at a different position.
- 7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo 7annulen-5-one : Similar structure but with a ketone group instead of a hydroxyl group .
Uniqueness
7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-ol is unique due to the presence of the hydroxyl group at the 5th position, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research in various fields.
Propriétés
Formule moléculaire |
C13H18O |
|---|---|
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
7,7-dimethyl-5,6,8,9-tetrahydrobenzo[7]annulen-5-ol |
InChI |
InChI=1S/C13H18O/c1-13(2)8-7-10-5-3-4-6-11(10)12(14)9-13/h3-6,12,14H,7-9H2,1-2H3 |
Clé InChI |
QBYNZSZEKDFAKY-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC2=CC=CC=C2C(C1)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B13167154.png)


![4-Hydroxy-2-[(1H-imidazol-1-yl)methyl]pyrimidine-5-carboxylicacid](/img/structure/B13167172.png)


![4-(2-Aminoethyl)spiro[2.4]heptan-4-ol](/img/structure/B13167187.png)






